molecular formula C10H19ClN2O3 B12056046 Val-Pro hydrochloride

Val-Pro hydrochloride

Cat. No.: B12056046
M. Wt: 250.72 g/mol
InChI Key: IIQAHNBGJJXSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val-Pro hydrochloride, also known as Valyl-Proline hydrochloride, is a dipeptide compound composed of the amino acids valine and proline. It is often used in biochemical research and has applications in various fields, including medicine and industry. The compound is known for its stability and bioactivity, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Val-Pro hydrochloride can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino groups of valine and proline, followed by their coupling using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves deprotection and purification to obtain the desired dipeptide hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Val-Pro hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the dipeptide.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the dipeptide.

Scientific Research Applications

Val-Pro hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in peptide synthesis studies and as a reference standard in analytical chemistry.

    Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: this compound has potential therapeutic applications, including its use as a bioactive peptide in drug development.

    Industry: It is utilized in the production of peptide-based materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Val-Pro hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ile-Pro hydrochloride: Another dipeptide composed of isoleucine and proline, with similar bioactivity.

    Leu-Pro hydrochloride: A dipeptide consisting of leucine and proline, used in similar research applications.

    Gly-Pro hydrochloride: A simpler dipeptide with glycine and proline, often used as a reference compound.

Uniqueness

Val-Pro hydrochloride is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Its stability and bioactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar dipeptides.

Properties

Molecular Formula

C10H19ClN2O3

Molecular Weight

250.72 g/mol

IUPAC Name

1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H

InChI Key

IIQAHNBGJJXSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl

Origin of Product

United States

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